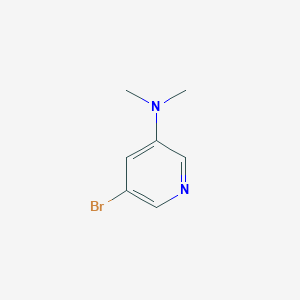

5-Bromo-N,N-dimethylpyridin-3-amine

Overview

Description

The compound of interest, 5-Bromo-N,N-dimethylpyridin-3-amine, is a brominated pyridine derivative with potential relevance in various chemical reactions and syntheses. It is structurally related to other brominated heterocycles and aminopyridines, which are often used in the synthesis of pharmaceuticals, agrochemicals, and materials due to their unique reactivity and properties.

Synthesis Analysis

The synthesis of related brominated pyrimidines and pyridines has been explored in several studies. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine resulted in the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which could further react with secondary amines to afford substituted aminopyrimidines . Similarly, the synthesis of tertiary amines from bromomethyl compounds and secondary amines has been studied, revealing the formation of various by-products and proposing methods to suppress these side reactions . These studies provide insights into the synthesis routes that could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of brominated heterocycles has been characterized using X-ray crystallography, revealing details such as crystal system, space group, and intramolecular interactions . For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was found to be stabilized by hydrogen bonds in the crystalline network . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Brominated pyridines and pyrimidines participate in various chemical reactions. The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, demonstrating the reactivity of brominated amines with organolithium reagents . Additionally, the bromination of 3-dimethylaminopyridine results in the selective formation of 2-bromo-5-dimethylaminopyridine, indicating the regioselectivity of bromination reactions involving dimethylaminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For instance, the presence of bromine atoms can significantly affect the reactivity, boiling point, and solubility of the compounds. The thermal stability of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was reported to be good up to 215°C . These properties are essential for the practical application and handling of the compounds in various chemical processes.

Scientific Research Applications

Selective Amination of Polyhalopyridines

One significant application involves the selective amination of polyhalopyridines. For instance, Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity. This process highlights the compound's role in synthesizing amino-substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals production (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Amination in Liquid Ammonia

Another application is observed in the work by Does and Hertog (2010), where potassium amide in liquid ammonia acts on methyl-substituted bromopyridines, including 5-bromo derivatives. This study provides insights into the mechanisms of nucleophilic substitution in pyridine derivatives and the influence of substituents on reaction courses (L. V. D. Does, H. J. Hertog, 2010).

Synthesis of Polyheterocyclic Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. This research underscores the compound's utility in developing novel heterocyclic compounds with potential biological activities (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Novel Pyridine Derivatives Synthesis

Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This process illustrates the compound's versatility in facilitating the creation of complex organic molecules with varied biological activities (Gulraiz Ahmad, N. Rasool, H. Ikram, et al., 2017).

Safety and Hazards

5-Bromo-N,N-dimethylpyridin-3-amine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

5-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMPJHDGVFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634086 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342602-87-3 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

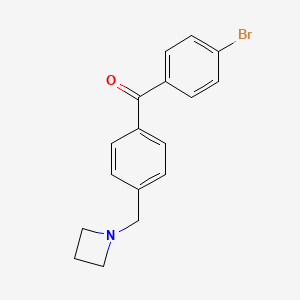

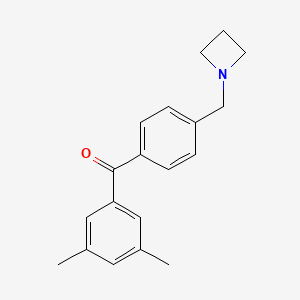

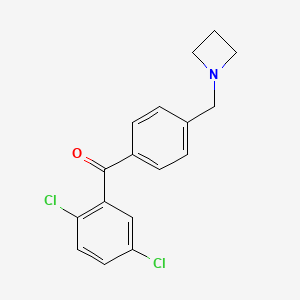

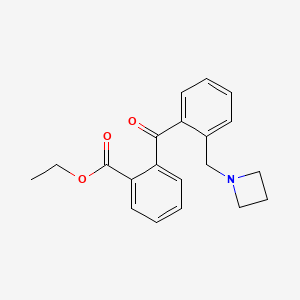

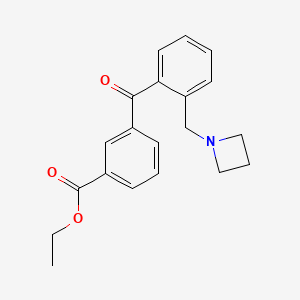

Synthesis routes and methods I

Procedure details

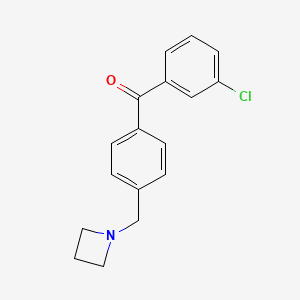

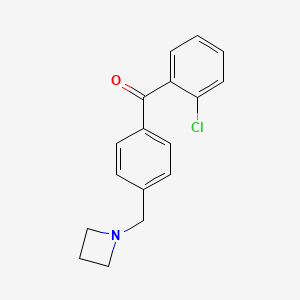

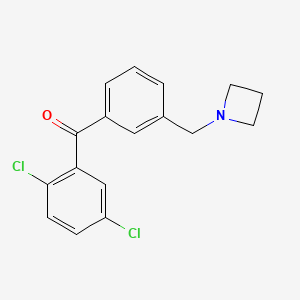

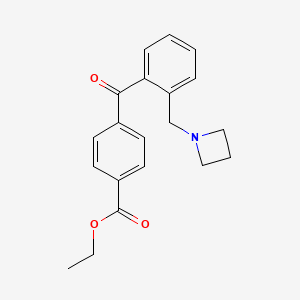

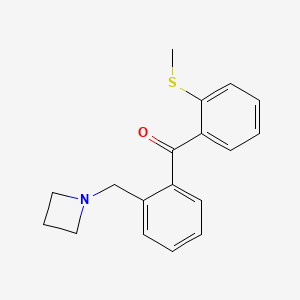

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.